Cinnamaldehyde is an organic compound primarily responsible for the flavor and odor of cinnamon. [] It is a pale yellow, viscous liquid naturally occurring in the bark of cinnamon trees, specifically the species Cinnamomum verum and Cinnamomum cassia. [] Cinnamaldehyde is classified as an aromatic aldehyde, belonging to the phenylpropanoids class of phytochemicals. [, ] In scientific research, cinnamaldehyde has garnered interest for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. []
Cinnamaldehyde is predominantly sourced from the bark of Ceylon cinnamon (Cinnamomum verum) and other related species. It can be extracted through steam distillation or synthesized chemically from benzaldehyde and acetaldehyde. The compound has the Chemical Abstracts Service registry number 104-55-2, categorizing it as a volatile organic compound with potential biological activity.
Cinnamaldehyde can be synthesized through several methods:
Cinnamaldehyde has a molecular formula of and features a structure characterized by:
Cinnamaldehyde participates in various chemical reactions:
The mechanism of action of cinnamaldehyde involves multiple pathways:
Cinnamaldehyde exhibits several notable physical and chemical properties:
Cinnamaldehyde has a broad range of applications across multiple fields:
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